molecular formula C7H18NO4P B024005 Diethyl 3-(N-Hydroxyamino)propylphosphate CAS No. 66508-19-8

Diethyl 3-(N-Hydroxyamino)propylphosphate

Cat. No. B024005
CAS RN: 66508-19-8
M. Wt: 211.2 g/mol
InChI Key: HBMJDPGVDSHYBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analog compounds, like alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid, is performed from diethyl but-3-enylphosphonate using alpha-halogenation of alkylphosphonates methods. These compounds show potential in medicinal chemistry, especially as antimalarials, demonstrating the relevance of similar synthetic pathways in drug discovery and development (Verbrugghen et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as N-[3-(Diethylaminomethyl)-4- hydroxyphenyl]acetamide, reveal complex intramolecular and intermolecular hydrogen bonding. These structures are crucial for understanding the compound's behavior and interactions, providing a foundation for further pharmaceutical and chemical research (Latif et al., 1999).

Chemical Reactions and Properties

The reactivity of related compounds with phosphorus reagents has been explored, leading to the synthesis of novel phosphonates and phosphinates. These reactions highlight the versatility of phosphorus chemistry in synthesizing compounds with potential applications in medicinal chemistry and materials science (Ali et al., 2019).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and spectroscopic characteristics, have been thoroughly investigated. These studies are essential for understanding the compound's stability, solubility, and potential interactions in various environments (Ng et al., 2002).

Chemical Properties Analysis

Explorations into the chemical properties of similar compounds, including their reactivity, potential as inhibitors, and interactions with other chemical entities, offer valuable insights. For instance, the synthesis and evaluation of phosphonates for their antitumor activity or as inhibitors in biological systems provide a glimpse into the functional capabilities and applications of these compounds in biochemistry and pharmacology (O'Leary et al., 1981).

Scientific Research Applications

Chemical Degradation and Recycling of Polymers

Diethyl 3-(N-Hydroxyamino)propylphosphate is part of the phosphonic and phosphoric acid esters family. These compounds, particularly the alkyl esters of H-phosphonic and phosphoric acids, are highly effective as degrading agents for polymers. They have been utilized in the chemical recycling of polyurethanes, polycarbonates, and polyamides. The degradation products of this process, which are phosphorus-containing, have fire retardant properties. These products can be reapplied as reactive intermediates in creating new materials, such as rigid polyurethane foams. The interaction of certain polymers with H-phosphonic acid dialkyl esters leads to the formation of interesting phosphorus-containing oligocarbonates, showcasing the potential of these compounds in material recovery and sustainable manufacturing processes (Mitova et al., 2013).

Synthesis and Applications of Phosphonic Acids

Phosphonic acids, which share structural similarities with diethyl 3-(N-Hydroxyamino)propylphosphate, are widely utilized due to their coordination, supramolecular properties, and structural analogy with phosphate moieties. They are involved in various applications across chemistry, biology, and physics. This includes their use as bioactive substances (drug, pro-drug), in bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis of phosphonic acids can be achieved through various methods, and the review by Sevrain et al. provides an extensive overview of these synthesis methods, indicating the broad applicability of phosphonic acid derivatives in multiple research fields (Sevrain et al., 2017).

Flame Retardancy in Thermoplastic Composites

Similar to diethyl 3-(N-Hydroxyamino)propylphosphate, ammonium polyphosphate is a compound used for its flame retardant properties, particularly in thermoplastic composites. Its application in various types of commodity thermoplastics (e.g., polyethylene, polypropylene, polystyrene) has shown improvement in mechanical properties, morphologies, and thermal properties of these composites. The addition of certain additives such as montmorillonite, pentaerythritol, and different types of layered double hydroxide can further enhance these properties. This research highlights the potential of phosphorus-containing compounds, similar to diethyl 3-(N-Hydroxyamino)propylphosphate, in improving material properties and safety features (Lim et al., 2016).

properties

IUPAC Name

N-(3-diethoxyphosphorylpropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)7-5-6-8-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMJDPGVDSHYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCNO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430783
Record name Diethyl [3-(hydroxyamino)propyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-(N-Hydroxyamino)propylphosphate

CAS RN

66508-19-8
Record name Diethyl P-[3-(hydroxyamino)propyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66508-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [3-(hydroxyamino)propyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (55.6 g.) in water (100 ml.) were added solution of sodium hydroxide (32.0 g.) in water (75 ml.) under ice-cooling and then methanol (75 ml.). To this solution was added dropwise diethyl 3-bromopropylphosphonate (25.5 g.), whereafter the mixture was warmed at 40°-45° C. for 3 hours with stirring. The methanol was distilled off under reduced pressure. The resultant aqueous solution was adjusted to pH 8 with sodium bicarbonate, washed three times with benzene which were discarded (once with 150 ml. and twice with 100 ml. portions) and then extracted with three 150 ml. portions of chloroform. The chloroform extracts were combined, dried over magnesium sulfate and evaporated to dryness under reduced pressure to give oily diethyl 3-(N-hydroxyamino)propylphosphonate (13.05 g.).
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55.6 g
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Synthesis routes and methods III

Procedure details

Firstly 32.0 g (0.8 mol) of sodium hydroxide dissolved in 75 ml water then 75 ml methanol, and finally 25.5 g (0.098 mol) 3-bromopropyl phosphonic acid diethylester were added drop by drop to a solution of 55.6 g (0.8 mol) hydroxylamine hydrochloride in 100 ml water with cooling with ice. This led to a clouding of the solution. After 3 hours stirring at a temperature of 40 to 45° C. methanol was removed under reduced pressure, the resulting aqueous solution was saturated with NaHCO3 (pH=8), shaken out three times with 60 ml toluene in each case (the toluene phase was discarded) and then shaken out with chloroform (1× with 90 ml, 2× with 50 ml in each case). The slightly yellowy chloroform phase was dried over MgSO4. After filtering of the dehydrating agent the solution was concentrated under reduced pressure. 15.43 g (0.0728 mol) 3-(N-hydroxyamino)-propylphosphonic acid diethylester were obtained as an almost colourless oil. This corresponds to a yield of 74.3% (DE-A-27 33 658).
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32 g
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